1-Ethoxy-2,3-difluoro-4-iodobenzene
Overview
Description
1-Ethoxy-2,3-difluoro-4-iodobenzene (EDFI) is an important organic compound that has been studied extensively in recent years due to its wide range of applications in scientific research. EDFI has been used in various syntheses, such as the synthesis of pharmaceuticals, inorganic compounds, and polymers. In addition, EDFI is of great interest to researchers due to its unique properties and potential for various scientific applications. This article will discuss the synthesis method of EDFI, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Molecular Ordering in Smectogens
A comparative statistical analysis based on quantum mechanics and intermolecular forces examined the molecular ordering of smectogenic compounds. The study focused on evaluating atomic charge, dipole moment, and long-range intermolecular interactions. These findings provide a theoretical framework for understanding the behavior of smectogens in different media, which is crucial for applications in liquid crystal technology and other material sciences (Ojha, 2005).
Electrochemical Fluorination in Ionic Liquid
Research demonstrated the successful electrochemical fluorination of organosulfur compounds, highlighting the recyclable nature of polystyrene-supported iodobenzene and its mediatory activity in the process. This work is significant for the field of synthetic chemistry, offering a sustainable approach to producing fluorinated compounds (Sawamura et al., 2010).
Synthesis and Characterization of Liquid Crystal Intermediates
The synthesis of 4-ethoxy-2,3-difluoroacetophenone, a liquid crystal intermediate, was achieved through a Friedel-Crafts reaction. This research contributes to the field of material science, particularly in the production and characterization of compounds used in liquid crystal displays and other related technologies (Tong Bin, 2013).
Ethoxylation in Phase-Transfer Catalysis
A study on the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation provided insights into the kinetics of nucleophilic substitution reactions. This research is valuable for chemical synthesis, offering a method to enhance reaction rates and yields in the production of ethoxy-4-nitrobenzene (Wang & Rajendran, 2007).
Scale-Up of Alkoxycarbonylation Reactions
The ethoxycarbonylation of iodobenzene was scaled up using microwave heating, demonstrating the feasibility of performing these reactions on a larger scale with excellent conversions. This advancement is crucial for industrial applications of alkoxycarbonylation, facilitating the efficient production of various compounds (Iannelli et al., 2009).
properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQBGHWYRCIGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621438 | |
Record name | 1-Ethoxy-2,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2,3-difluoro-4-iodobenzene | |
CAS RN |
144292-42-2 | |
Record name | 1-Ethoxy-2,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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